4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride
Description
4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride is a morpholine derivative featuring a phenylmethyl substituent with an ethynyl group at the para position.
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
4-[(4-ethynylphenyl)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14;/h1,3-6H,7-11H2;1H |
InChI Key |
NRYYZMLEWDADRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzyl chloride and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of the Intermediate: The reaction between 4-ethynylbenzyl chloride and morpholine results in the formation of an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-Ethynylphenyl)methyl]morpholine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Reactivity :
- Ethynyl vs. Halogens (Br/Cl) : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas halogenated analogs (e.g., ) may undergo Suzuki-Miyaura cross-coupling for biaryl synthesis.
- Nitro vs. Ethynyl : The nitro group in enhances electrophilicity, favoring nucleophilic aromatic substitution, while ethynyl’s linearity facilitates π-stacking in biological targets.
Methyl-substituted morpholines () could exhibit improved blood-brain barrier penetration for neurological applications.
Physical Properties :
- Melting Points : Chlorobutyl derivatives () melt at 120–121°C, while nitro-substituted compounds () likely have higher melting points due to polarity. Ethynyl analogs may exhibit lower solubility in aqueous media compared to halogenated versions.
- Lipophilicity : Longer alkyl chains (e.g., chlorobutyl in ) increase logP values, enhancing membrane permeability versus polar nitro or ethynyl groups.
Synthetic Utility :
- Morpholine derivatives with reactive handles (e.g., chloroethyl in ) serve as intermediates in antitubercular or antiviral drug synthesis, as seen in alkylation protocols ().
Biological Activity
4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-ethynylphenyl group. This unique structure contributes to its interaction with various biological targets. The morpholine moiety is known for its ability to form hydrogen bonds and interact with biomolecules, while the ethynylphenyl group can enhance lipophilicity and facilitate membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular signaling pathways, including kinases that are crucial in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Activity : A study evaluated the compound's efficacy against several cancer cell lines, demonstrating significant antiproliferative effects. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells .
- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited minimum inhibitory concentration (MIC) values as low as 1.0 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Enzyme Interaction Studies : Research indicated that the compound effectively inhibits certain kinases associated with tumor growth, leading to reduced cellular proliferation in treated cancer cells .
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride, and how can purity be optimized?
The synthesis typically involves alkylation of morpholine derivatives with 4-ethynylbenzyl halides, followed by hydrochloride salt formation. Key steps include:
- Reagent selection : Use freshly distilled morpholine and 4-ethynylbenzyl chloride to minimize side reactions (e.g., hydrolysis or polymerization of the ethynyl group) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) enhances purity. Monitor by TLC (Rf ≈ 0.3–0.4) and confirm via HPLC (≥98% purity) .
- Impurity control : Common impurities include unreacted morpholine (detected via ¹H NMR at δ 2.4–2.6 ppm) and residual solvents (e.g., THF), mitigated by vacuum drying .
Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ and δ 2.4–2.6 ppm for CH₂-N) and ethynylphenyl group (δ 7.2–7.5 ppm aromatic protons; δ 3.1 ppm for benzyl CH₂) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular ion (C₁₃H₁₅ClNO⁺, m/z ≈ 244.1) and fragmentation patterns consistent with morpholine ring cleavage .
- IR spectroscopy : Key bands include C≡C stretch (~2100 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹) .
Q. How should researchers address solubility challenges in aqueous and organic solvents?
- Aqueous solubility : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes to improve dissolution for in vitro assays .
- Organic solvents : The compound is highly soluble in DCM, THF, and methanol. For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute with buffer to avoid precipitation .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be systematically resolved?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability. Standardize protocols using HEPES buffer (pH 7.4) and minimize light exposure .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., oxidized ethynyl groups) during long-term incubations .
- Positive controls : Compare with structurally validated inhibitors (e.g., known morpholine-based enzyme inhibitors) to calibrate activity .
Q. What computational strategies are effective for predicting this compound’s binding modes?
- Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs or kinases). The ethynylphenyl group often occupies hydrophobic pockets, while the morpholine nitrogen forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å for stable binding) and interaction persistence (>70% simulation time) .
Q. How can structural ambiguities in crystallographic data be resolved?
- X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., PEG 4000). The morpholine ring typically adopts a chair conformation, with the ethynylphenyl group oriented perpendicular to the ring plane .
- Hydrogen bonding networks : Analyze intermolecular N–H⋯O interactions (distance: 2.8–3.0 Å; angle: 150–170°) to resolve packing ambiguities .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies?
- Dosing regimens : Administer intravenously (1–5 mg/kg in saline) or orally (10–20 mg/kg in 0.5% methylcellulose) to assess bioavailability .
- Metabolite profiling : Collect plasma samples at 0.5, 2, 6, and 24 h post-dose. Use UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronides) .
Q. How can researchers validate the compound’s stability under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
